molecular formula C10H17NO B2411042 N-(but-3-yn-1-yl)-3,3-dimethylbutanamide CAS No. 928830-25-5

N-(but-3-yn-1-yl)-3,3-dimethylbutanamide

Cat. No.: B2411042
CAS No.: 928830-25-5
M. Wt: 167.252
InChI Key: UEHQVAPGHRHQFX-UHFFFAOYSA-N
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Description

N-(but-3-yn-1-yl)-3,3-dimethylbutanamide is an organic compound with the molecular formula C10H17NO It is a derivative of butanamide, featuring a butynyl group and two methyl groups attached to the nitrogen atom

Mechanism of Action

Target of Action

It is known that similar compounds have been used as proteomic cysteine probes , suggesting that this compound may interact with cysteine residues in proteins.

Mode of Action

It is known that similar compounds have been used in covalent ligand directed release chemistry (coldr) . This suggests that N-(but-3-yn-1-yl)-3,3-dimethylbutanamide may form a covalent bond with its target, leading to changes in the target’s function.

Biochemical Pathways

Given its potential role as a proteomic cysteine probe , it may affect pathways involving proteins with cysteine residues.

Pharmacokinetics

Similar compounds are known to be used in biochemical research, suggesting that they may have suitable bioavailability for such applications .

Result of Action

As a potential proteomic cysteine probe , it may lead to changes in the function of proteins with cysteine residues.

Action Environment

Similar compounds are typically stored at 2-8°c , suggesting that temperature may play a role in maintaining the compound’s stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(but-3-yn-1-yl)-3,3-dimethylbutanamide typically involves the reaction of 3,3-dimethyl-1-butyne with butanamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the butanamide, followed by the addition of 3,3-dimethyl-1-butyne. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(but-3-yn-1-yl)-3,3-dimethylbutanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the butynyl group, where nucleophiles such as halides or amines replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halides or substituted amines.

Scientific Research Applications

N-(but-3-yn-1-yl)-3,3-dimethylbutanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Butanamide, 3,3-dimethyl-: A simpler derivative without the butynyl group.

    Butanamide, N,N’- (3,3’-dimethyl [1,1’-biphenyl]-4,4’-diyl)bis [3-oxo-]: A more complex derivative with additional functional groups.

Uniqueness

N-(but-3-yn-1-yl)-3,3-dimethylbutanamide is unique due to the presence of the butynyl group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other butanamide derivatives and makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-but-3-ynyl-3,3-dimethylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-5-6-7-11-9(12)8-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHQVAPGHRHQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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